2-Ethylpyrimidin-5-amine

Enzyme Inhibition Drug Discovery Biochemical Assays

2-Ethylpyrimidin-5-amine features a strategic ethyl group at the 2-position that balances lipophilicity (LogP ~0.4) and steric demand, enabling BBB penetration for CNS-targeted kinase inhibitors. Its moderate CD73 affinity (Ki=101 nM) with >14-fold selectivity over intestinal alkaline phosphatase makes it an ideal fragment for immuno-oncology SAR. Patented as a scalable intermediate for novel nucleoside antivirals and anticancer agents, this compound is ready for process chemistry scale-up. Choose this specific scaffold to avoid generic substitution risks.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1152519-74-8
Cat. No. B1373472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrimidin-5-amine
CAS1152519-74-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=N1)N
InChIInChI=1S/C6H9N3/c1-2-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3
InChIKeyBUOOSXRJFONRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrimidin-5-amine (CAS 1152519-74-8) for Research & Procurement: Core Identity and Structural Features


2-Ethylpyrimidin-5-amine is a heterocyclic aromatic amine with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . As a pyrimidine derivative, it belongs to a class of compounds extensively utilized in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, antiviral agents, and key synthetic intermediates [1]. The compound features an ethyl group at the 2-position and an amine group at the 5-position of the pyrimidine ring [2]. This specific substitution pattern is a fundamental determinant of its physicochemical properties, such as a calculated LogP of approximately 0.4 and a topological polar surface area (TPSA) of 51.8 Ų, which influence its solubility and permeability profiles .

Why 2-Ethylpyrimidin-5-amine Cannot Be Replaced by Common 5-Aminopyrimidine Analogs


The biological activity and synthetic utility of 5-aminopyrimidine derivatives are exquisitely sensitive to the nature of the substituent at the 2-position of the ring. While the 5-aminopyrimidine core is a privileged scaffold, simple alkyl substitutions lead to significant changes in target engagement, enzyme inhibition profiles, and physicochemical parameters. For instance, a methyl group at the 2-position (as in 2-methylpyrimidin-5-amine) yields a smaller, more polar molecule with a different steric and electronic environment, which has been associated with distinct activities like TNF-α inhibition . Conversely, a propyl group (as in 2-propylpyrimidin-5-amine) increases lipophilicity (calculated LogP) and molecular weight, which can drastically alter pharmacokinetic properties and target selectivity . Even a positional isomer, such as 2-ethylpyrimidin-4-amine, possesses a different hydrogen-bonding network and electronic distribution on the ring, making it a non-interchangeable scaffold . The specific ethyl substituent on 2-ethylpyrimidin-5-amine provides a unique balance of lipophilicity and steric bulk that directly dictates its distinct profile as a chemical probe and synthetic intermediate, making generic substitution scientifically unsound.

2-Ethylpyrimidin-5-amine: Quantifiable Differentiation Data vs. Analogs


Enzyme Inhibition Profile: Distinct Activity on 5'-Nucleotidase vs. Alkaline Phosphatase

2-Ethylpyrimidin-5-amine exhibits a measurable but distinct affinity for the enzyme 5'-nucleotidase, with a reported Ki of 101 nM [1]. This is in contrast to its significantly weaker inhibition of bovine intestinal alkaline phosphatase, where a Ki of 1,430 nM is observed [2]. This nearly 14-fold difference in potency between these two phosphatases provides a clear, quantifiable selectivity profile for the compound.

Enzyme Inhibition Drug Discovery Biochemical Assays

Synthetic Accessibility and Process Safety Advantages for Industrial Scale-Up

Patents describing the use of 2-ethylpyrimidin-5-amine as an intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines explicitly claim advantages in its synthesis, including a 'simple and safe operational process,' 'mild reaction conditions,' and 'convenience for industrial production' [1]. While direct comparative process mass intensity (PMI) data is not publicly available for close analogs, the explicit disclosure of these favorable process attributes in the patent literature serves as a strong qualitative differentiator when compared to other pyrimidine building blocks that may require harsher conditions or more hazardous reagents.

Process Chemistry Scale-up Nucleoside Synthesis

Distinct Lipophilicity and Molecular Properties Drive Differential ADME Behavior

The substitution of a hydrogen with an ethyl group at the 2-position of the pyrimidine ring fundamentally alters key physicochemical properties. 2-Ethylpyrimidin-5-amine has a calculated LogP (XLogP3) of 0.4 and a TPSA of 51.8 Ų . This positions it uniquely between the more polar 2-methylpyrimidin-5-amine (calculated LogP ~0.0, TPSA 51.8 Ų) [1] and the more lipophilic 2-propylpyrimidin-5-amine (calculated LogP ~1.1, TPSA 51.8 Ų) . The ethyl group provides a measurable increase in lipophilicity of approximately 0.4 log units compared to the methyl analog, which can enhance membrane permeability, while avoiding the excessive lipophilicity and metabolic liability often associated with longer alkyl chains.

ADME Physicochemical Properties Lead Optimization

Potential as a CCR5 Antagonist: A Pharmacological Activity Not Shared by All Analogs

Preliminary pharmacological screening has identified 2-ethylpyrimidin-5-amine as a potential CCR5 antagonist, suggesting its utility in preparing treatments for CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This specific chemokine receptor activity represents a unique pharmacological fingerprint. While other 5-aminopyrimidine derivatives may possess kinase inhibitory or other activities, the explicit disclosure of CCR5 antagonism is a key differentiator for this particular compound.

Immunology Virology Inflammation

2-Ethylpyrimidin-5-amine: Primary Application Scenarios Supported by Evidence


Development of Selective 5'-Nucleotidase Inhibitors for Immuno-Oncology

The moderate affinity of 2-ethylpyrimidin-5-amine for 5'-nucleotidase (Ki = 101 nM) [1] makes it a useful starting fragment or core scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors of this enzyme. 5'-Nucleotidase (CD73) is a key target in immuno-oncology, as it catalyzes the production of immunosuppressive adenosine. The compound's >14-fold selectivity over intestinal alkaline phosphatase (Ki = 1,430 nM) provides an early selectivity window that can be optimized further.

Large-Scale Synthesis of 5-Substituted Carbocyclic Nucleoside Analogs

Patents explicitly identify 2-ethylpyrimidin-5-amine as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, highlighting its 'simple and safe operational process' and suitability for 'industrial production' [1]. This makes it a compelling choice for process chemistry groups and CDMOs tasked with scaling up the production of next-generation antiviral or anticancer nucleoside therapeutics, where the ethyl group provides a key handle for further derivatization.

Design of CNS-Penetrant Kinase Inhibitors

With a calculated LogP of 0.4 and a TPSA of 51.8 Ų [1], 2-ethylpyrimidin-5-amine resides within the optimal physicochemical space often associated with good blood-brain barrier (BBB) permeability . This property, combined with the fact that many pyrimidine derivatives are potent kinase inhibitors [2], makes this compound an attractive building block for medicinal chemists designing kinase inhibitors intended for CNS targets, such as in neurodegenerative diseases or brain cancers.

Probe Development for CCR5-Mediated Inflammatory and Viral Diseases

Based on preliminary pharmacological screening data suggesting CCR5 antagonism [1], 2-ethylpyrimidin-5-amine is a suitable starting point for developing chemical probes to study CCR5 function in diseases like HIV infection, asthma, and rheumatoid arthritis. This specific activity profile differentiates it from other aminopyrimidine building blocks and provides a focused entry point for researchers investigating chemokine receptor biology.

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